Acetamide, N-(2-acetylphenyl)-N-methyl-
Description
Acetamide, N-(2-acetylphenyl)-N-methyl- is a substituted acetamide featuring a methyl group and a 2-acetylphenyl moiety attached to the nitrogen atom.
Properties
CAS No. |
39581-33-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)10-6-4-5-7-11(10)12(3)9(2)14/h4-7H,1-3H3 |
InChI Key |
CNSBUNYGZWBWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-acetylphenyl)-N-methyl- typically involves the reaction of 2-acetylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(2-acetylphenyl)-N-methyl-.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-acetylphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-(2-acetylphenyl)-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-acetylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
N-Methyl-N-(2-methylphenyl)acetamide
- Structure : Differs by replacing the acetyl group with a methyl substituent on the phenyl ring.
- Key Differences :
N-(2-Hydroxyphenyl)-N-methylacetamide
- Structure : Features a hydroxyl group instead of acetyl on the phenyl ring.
- Key Differences :
N-(2-Chlorophenyl)acetamide Derivatives
- Structure : Chlorine substituents instead of acetyl.
- Conformational analysis () shows that chloro substituents adopt syn periplanar orientations with the amide N–H, influencing crystal packing and intermolecular interactions .
- Activity Trends : Chlorinated acetamides are explored for enzyme inhibition (e.g., SARS-CoV-2 main protease in ), where electronic effects enhance target binding .
N-Methylated Acetamides with Bulky Substituents
- Examples : Compounds like 2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide () and N-(4-(piperazinylsulfonyl)phenyl)acetamide ().
- Pharmacological data () show such derivatives exhibit potent anticancer activity (IC50 values in nanomolar ranges), unlike simpler acetylphenyl analogs .
Electronic and Steric Effects
- Acetyl Group Impact : The 2-acetylphenyl group in the target compound likely enhances electron withdrawal, stabilizing the amide resonance structure and altering binding to biological targets (e.g., enzymes or receptors). This contrasts with methyl or chloro groups, which offer weaker electronic modulation .
- However, it may improve metabolic stability by blocking oxidative dealkylation pathways .
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